N,N-dicyclohexyl-4-methoxybenzamide
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Overview
Description
N,N-Dicyclohexyl-4-methoxybenzamide is an organic compound with the molecular formula C20H29NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with two cyclohexyl groups and the benzene ring is substituted with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to improve the yield and reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzamide or 4-formylbenzamide.
Reduction: Formation of N,N-dicyclohexyl-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dicyclohexyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and the cyclohexyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexyl-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N,N-Dicyclohexyl-4-formylbenzamide: Similar structure but with a formyl group instead of a methoxy group.
N,N-Dicyclohexyl-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N,N-Dicyclohexyl-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making the compound a versatile scaffold for various applications .
Biological Activity
N,N-Dicyclohexyl-4-methoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group attached to a benzamide structure, along with two cyclohexyl groups. This configuration influences its chemical reactivity and biological interactions significantly.
Property | Details |
---|---|
Molecular Formula | C18H27N O |
Molecular Weight | 279.42 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The methoxy group enhances its binding affinity to enzyme active sites, allowing it to act as an inhibitor. This mechanism has been explored in various studies, indicating its role in modulating enzyme activity and influencing biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes crucial for metabolic processes. For instance, it may interact with cyclooxygenase enzymes, which are involved in the inflammatory response. Such inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins, suggesting potential applications in anti-inflammatory therapies .
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, experiments conducted on melanoma cells indicated that this compound could induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial pathway activation .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary investigations have indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects against viruses such as HIV and hepatitis B virus (HBV). The exact mechanisms remain to be fully elucidated but may involve modulation of host cellular factors that inhibit viral replication .
Case Studies
- Anti-Inflammatory Effects : In a study focusing on inflammation models, this compound demonstrated significant inhibition of interleukin-6 and prostaglandin E2 production in lipopolysaccharide-induced human gingival fibroblasts. This suggests its potential utility in treating inflammatory diseases .
- Cancer Cell Line Studies : A series of experiments on various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis. These findings support further exploration into its role as a therapeutic agent in oncology .
Properties
IUPAC Name |
N,N-dicyclohexyl-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNMVLOOOQOJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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